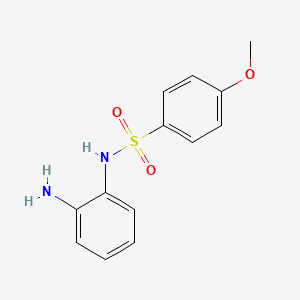

N-(2-aminophenyl)-4-methoxybenzenesulfonamide

Descripción general

Descripción

N-(2-aminophenyl)-4-methoxybenzenesulfonamide, also known as this compound or Nimesulide, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. It was first synthesized in the 1980s and has since become a popular drug due to its high efficacy and low toxicity.

Aplicaciones Científicas De Investigación

Antitumor Applications

N-(2-aminophenyl)-4-methoxybenzenesulfonamide and related compounds have been extensively studied for their antitumor properties. These compounds, as part of sulfonamide-focused libraries, have demonstrated significant effectiveness in cell-based antitumor screens. Specifically, they have shown potential as cell cycle inhibitors, with some progressing to clinical trials due to their ability to disrupt tubulin polymerization and decrease the S phase fraction in cancer cell lines. For example, studies have highlighted compounds such as E7010, an orally active antimitotic agent, which disrupts tubulin polymerization, and E7070, which causes a decrease in the S phase fraction along with G1 and/or G2 accumulation in various cancer cell lines (Owa et al., 2002).

Synthesis and Evaluation for Anticancer Activity

The synthesis and evaluation of this compound derivatives have been a significant focus, particularly for their potential as anticancer agents. Novel aminothiazole-paeonol derivatives have been synthesized and evaluated for their anticancer effect on several cancer cell lines, indicating high anticancer potential, especially against human gastric adenocarcinoma and colorectal adenocarcinoma (Tsai et al., 2016).

Interaction with Tubulin and Antimitotic Properties

Further research has been conducted on the interaction of these sulfonamide drugs with tubulin. They have been found to bind to the colchicine site of tubulin in a reversible manner, affecting tubulin polymerization and exhibiting antimitotic properties. This has been essential in understanding the mechanism of action of these compounds in cancer therapy (Banerjee et al., 2005).

Photodynamic Therapy Applications

A study on new zinc phthalocyanine substituted with benzenesulfonamide derivative groups has been conducted, showcasing its potential in photodynamic therapy for cancer treatment. These compounds exhibited high singlet oxygen quantum yield and fluorescence properties, indicating their suitability as Type II photosensitizers in cancer treatment (Pişkin et al., 2020).

Chlorinating Reagent

This compound and similar compounds have been utilized as chlorinating reagents. These reagents have found applications in various chemical syntheses, demonstrating versatility in organic chemistry (Pu et al., 2016).

Crystal Structure Analysis

Studies have also focused on the crystal structures of related benzenesulfonamide compounds, providing insights into their molecular configurations and interactions, which are critical for understanding their biological activities and potential applications (Rodrigues et al., 2015).

Propiedades

IUPAC Name |

N-(2-aminophenyl)-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S/c1-18-10-6-8-11(9-7-10)19(16,17)15-13-5-3-2-4-12(13)14/h2-9,15H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCILZFXMLGNOBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-9H-xanthene-9-carboxamide](/img/structure/B6083153.png)

![7-(2,3-dimethoxybenzyl)-2-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6083157.png)

![1-[5-(2-chloro-4-nitrophenyl)-2-furyl]-6,7-dimethoxy-3,4-dihydroisoquinoline](/img/structure/B6083158.png)

![6-{1-[(2,7-dimethylquinolin-4-yl)carbonyl]piperidin-4-yl}-2-methylpyrimidin-4(3H)-one](/img/structure/B6083159.png)

![2,6-dimethyl-4-{1-[(4-methylphenyl)sulfonyl]prolyl}morpholine](/img/structure/B6083161.png)

![1-[2-(2-ethylphenoxy)propanoyl]pyrrolidine](/img/structure/B6083167.png)

![1-(2-methoxy-4-{[(2-phenoxyethyl)amino]methyl}phenoxy)-3-(4-morpholinyl)-2-propanol](/img/structure/B6083180.png)

![N-{[2-(diethylamino)-3-pyridinyl]methyl}-1-pyrrolidinesulfonamide](/img/structure/B6083188.png)

![7-(cyclopropylmethyl)-2-[5-fluoro-2-(1H-pyrazol-1-yl)benzyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6083196.png)

![{4-benzyl-1-[(3-methyl-1H-indol-2-yl)methyl]-4-piperidinyl}methanol](/img/structure/B6083209.png)

![1-{4-[(cyclopropylamino)methyl]-2-methoxyphenoxy}-3-(diethylamino)-2-propanol](/img/structure/B6083222.png)

![4-sec-butyl-N'-[1-(4-hydroxy-3-methoxyphenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B6083236.png)

![N-(3-chloro-4-methoxyphenyl)-3-[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6083245.png)